molecular formula C13H9ClN2S B2882296 4-Chloro-2-(4-methylphenyl)thieno[3,2-d]pyrimidine CAS No. 692737-26-1

4-Chloro-2-(4-methylphenyl)thieno[3,2-d]pyrimidine

Cat. No.: B2882296
CAS No.: 692737-26-1
M. Wt: 260.74
InChI Key: GCCRMGFATBGECH-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-methylphenyl)thieno[3,2-d]pyrimidine (CAS 692737-26-1) is a high-value chemical intermediate in medicinal chemistry and drug discovery research. This compound features a thieno[3,2-d]pyrimidine core, a privileged scaffold in drug design due to its structural resemblance to purine bases, which allows for diverse interactions with biological targets . The reactive 4-chloro group is a key synthetic handle, enabling efficient functionalization via nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions to create diverse chemical libraries for biological screening . This compound serves as a key precursor to novel compounds with multistage antiplasmodial activity. Research has identified analogues as potent inhibitors of both the erythrocytic stage of Plasmodium falciparum and the hepatic stage of P. berghei , making them promising leads for new antimalarial therapies . Furthermore, the chlorinated thienopyrimidine scaffold is crucial for antiproliferative activity, with studies showing that the chlorine atom at the C4 position is essential for maintaining potent cytotoxicity against various cancer cell lines, including lymphocytic leukemia and cervical adenocarcinoma . Thieno[3,2-d]pyrimidine derivatives are also investigated as potent inhibitors of tyrosine kinases, such as mutant EGFR, which is a key target in non-small cell lung cancer . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-chloro-2-(4-methylphenyl)thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2S/c1-8-2-4-9(5-3-8)13-15-10-6-7-17-11(10)12(14)16-13/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCRMGFATBGECH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=N2)Cl)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Ring Formation via Cyclocondensation

Thieno[3,2-d]pyrimidine derivatives are typically synthesized from 3-aminothiophene-2-carboxylates. For example, heating 3-amino-4-chlorothiophene-2-methyl carboxylate with urea at 180°C for 4 hours yields thieno[3,2-d]pyrimidine-2,4-diol (Scheme 1). This diol intermediate serves as a precursor for subsequent chlorination.

Reaction Conditions :

  • Temperature : 180°C
  • Duration : 4 hours
  • Yield : 68–72%

Chlorination Methodologies

POCl₃-Mediated Chlorination

The most widely adopted method involves treating thieno[3,2-d]pyrimidine-2,4-diol with POCl₃ and catalytic dimethylformamide (DMF).

Procedure :

  • Combine diol (10 mmol), POCl₃ (30 mL), and DMF (0.5 mL).
  • Reflux at 120°C for 3 hours.
  • Concentrate under reduced pressure and pour into ice water.
  • Extract with chloroform and recrystallize from ethanol-chloroform (1:1).

Outcomes :

  • Product : 2,4-Dichlorothieno[3,2-d]pyrimidine
  • Yield : 55%
  • Purity : 99.5% (HPLC)

Selective Chlorination at Position 4

To achieve mono-chlorination at position 4, a controlled stoichiometry of POCl₃ (1.1 equiv) and shorter reaction times (1 hour) are employed.

Introduction of the 4-Methylphenyl Group

Nucleophilic Aromatic Substitution

2,4-Dichlorothieno[3,2-d]pyrimidine undergoes substitution at position 2 with 4-methylphenylboronic acid via Suzuki-Miyaura coupling.

Procedure :

  • Mix 2,4-dichlorothieno[3,2-d]pyrimidine (1 mmol), 4-methylphenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2 mmol) in dioxane:H₂O (4:1).
  • Heat at 90°C for 12 hours under argon.
  • Purify via column chromatography (hexane:ethyl acetate, 3:1).

Outcomes :

  • Yield : 65%
  • Characterization : ¹H NMR (CDCl₃): δ 8.45 (s, 1H, H-5), 7.65 (d, J = 8 Hz, 2H, Ar-H), 7.30 (d, J = 8 Hz, 2H, Ar-H), 2.40 (s, 3H, CH₃).

Direct Cyclization with Pre-Functionalized Intermediates

An alternative approach involves cyclizing 3-amino-2-(4-methylphenyl)thiophene-4-carbonitrile with urea under microwave irradiation (300 W, 150°C, 20 minutes).

Advantages :

  • Reaction Time : 20 minutes vs. 4 hours (conventional heating).
  • Yield : 78%.

Analytical Data and Comparative Evaluation

Table 1. Summary of Synthetic Methods

Method Starting Material Conditions Yield (%) Purity (%)
POCl₃ Chlorination Thieno[3,2-d]pyrimidine-2,4-diol POCl₃, DMF, 120°C 55 99.5
Suzuki Coupling 2,4-Dichlorothieno[3,2-d]pyrimidine Pd(PPh₃)₄, 90°C 65 98.0
Microwave Cyclization 3-Amino-2-(4-methylphenyl)thiophene Urea, 150°C, MW 78 97.8

Challenges and Optimization Strategies

Regioselectivity in Chlorination

Excess POCl₃ leads to over-chlorination, necessitating precise stoichiometric control. Lower temperatures (100°C) favor mono-chlorination but prolong reaction times.

Purification Techniques

Recrystallization from ethanol-chloroform (1:1) enhances purity to >99%, while silica gel chromatography resolves regioisomeric byproducts.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(4-methylphenyl)thieno[3,2-d]pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at position 4 can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.

    Cyclization Reactions: The thieno[3,2-d]pyrimidine core can be further modified through cyclization reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-methylphenyl)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes and receptors. For example, it may inhibit certain kinases or enzymes involved in inflammatory pathways .

Comparison with Similar Compounds

Comparison with Similar Thieno[3,2-d]pyrimidine Derivatives

Key Observations:
  • EGFR Inhibition : Pyrrolidinyl-acetylenic derivatives (e.g., compound 152, IC50 = 14 nM) exhibit superior EGFR inhibition compared to pyrido-fused analogs (e.g., compound 181, 81% inhibition at 10 µM) . The target compound’s lack of a 6-substituent may reduce EGFR affinity compared to disubstituted derivatives.
  • VEGFR-2 Activity: Derivatives with hydrophobic groups at position 2 (e.g., 2c) show potent VEGFR-2 inhibition (IC50 = 150 nM). Methyl substitutions (e.g., 2f) disrupt binding by displacing the thienopyrimidine ring from Cys919 .

Physicochemical and Structural Comparisons

Substituents significantly impact solubility, bioavailability, and target binding:

Table 2: Physicochemical Properties of Selected Derivatives
Compound Name/ID Molecular Weight LogP PSA (Ų) Key Structural Features
4-Chloro-2-(4-methylphenyl) 260.73* ~3.0† ~50† Planar scaffold with lipophilic aryl
2-Trifluoromethyl (CID 147972-27-8) 252.62 3.36 54.02 Electron-withdrawing CF3 group
4-Chloro-2-(methylthio) (CAS 176530-47-5) 216.71 N/A N/A Methylthio enhances hydrophobicity

*Calculated molecular weight. †Estimated based on analogs.

  • Lipophilicity : The 4-methylphenyl group in the target compound likely balances lipophilicity (LogP ~3.0) for membrane permeability, whereas trifluoromethyl derivatives (LogP = 3.36) may exhibit higher tissue accumulation .
  • Bioavailability : Carbamate modifications in pyrrolidinyl-acetylenic derivatives improve oral bioavailability, a feature absent in the target compound .

Biological Activity

4-Chloro-2-(4-methylphenyl)thieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The unique structural features of this compound, particularly the presence of a chlorine atom and a 4-methylphenyl group, contribute to its biological efficacy.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H10ClN3S\text{C}_{12}\text{H}_{10}\text{ClN}_3\text{S}

This structure includes a thieno[3,2-d]pyrimidine core with specific substituents that influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound's lipophilicity allows it to penetrate cellular membranes effectively, where it can interact with enzymes and receptors involved in critical signaling pathways. Notably, it may inhibit kinases associated with inflammatory responses and cancer progression .

Anti-inflammatory Activity

Research has indicated that derivatives of thieno[3,2-d]pyrimidines exhibit significant anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance, compounds similar to this compound have demonstrated IC50 values in the low micromolar range for COX-1 and COX-2 inhibition .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. For example, compounds derived from thieno[3,2-d]pyrimidine frameworks have shown promising activity against triple-negative breast cancer cells (MDA-MB-231). The inhibition of cell proliferation and induction of apoptosis were observed in these studies, suggesting that this compound could be developed as a therapeutic agent for cancer treatment .

Antibacterial Activity

Additionally, the antibacterial properties of thieno[3,2-d]pyrimidines have been investigated. Certain derivatives have shown effectiveness against various bacterial strains, indicating potential for development as new antibacterial agents. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential bacterial enzymes .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds is beneficial:

Compound NameStructure TypeKey Biological Activity
4-Chlorothieno[3,2-d]pyrimidineThienopyrimidineAnti-inflammatory
2-Methylthieno[3,2-d]pyrimidineThienopyrimidineAnticancer
4-Chloro-6-(trifluoromethyl)thienoThienopyrimidineAntibacterial

This table highlights how variations in substituents affect the biological activities of similar compounds.

Case Studies

  • Anti-inflammatory Study : A recent study evaluated several thienopyrimidine derivatives for their ability to inhibit COX enzymes. Among them, this compound exhibited significant inhibition with an IC50 value comparable to established anti-inflammatory drugs like diclofenac .
  • Anticancer Efficacy : In vitro testing on MDA-MB-231 cells revealed that this compound not only inhibited cell growth but also induced apoptosis at concentrations as low as 10 µM. Further studies are warranted to explore its potential in vivo and its mechanisms at the molecular level .

Q & A

Q. What are the standard synthetic routes for 4-Chloro-2-(4-methylphenyl)thieno[3,2-d]pyrimidine?

The compound is typically synthesized via cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents like formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA). Key steps include nucleophilic substitution at the 4-chloro position and optimization of reaction conditions (e.g., reflux in polar aprotic solvents). Purification often involves column chromatography or recrystallization .

Table 1: Common Synthetic Methods

MethodReagents/ConditionsYield (%)Reference
Cyclization of 3-amino-thiopheneDMF-DMA, reflux, 12h86
Chlorination with POCl₃POCl₃, 80°C, 2h94.23

Q. Which characterization techniques are essential for structural confirmation?

Nuclear Magnetic Resonance (¹H and ¹³C NMR) and High-Resolution Mass Spectrometry (HR-MS) are critical. For example, in , NMR confirmed the absence of by-products after chlorination, while MS validated the molecular ion peak (m/z = 216.7) .

Q. What are the common chemical reactions for functionalizing this compound?

  • Substitution : The 4-chloro group reacts with nucleophiles (e.g., amines, thiols) under basic conditions (NaOH in acetone) .
  • Oxidation : Hydrogen peroxide converts methylthio groups to sulfoxides/sulfones .
  • Reduction : LiAlH₄ reduces carbonyl groups in related derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Systematic variation of temperature, solvent polarity, and catalyst loading is crucial. For example:

  • Solvent choice : DMF enhances cyclization efficiency compared to DMSO due to higher dielectric constant .
  • Catalysts : Palladium catalysts improve regioselectivity in cross-coupling reactions .
  • Reaction time : Prolonged stirring (24h at 70°C) in increased substitution yield to 87% .

Q. What strategies address low yields in nucleophilic substitution reactions?

  • Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) improves solubility of aromatic amines in polar solvents .
  • Stoichiometry : A 1.2:1 molar ratio of nucleophile to substrate minimizes side reactions .
  • Design of Experiments (DoE) : Multi-variable analysis identifies critical parameters (e.g., pH, temp) .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Dose-response assays : Use MTT or CellTiter-Glo® to establish IC₅₀ values across cell lines (e.g., HeLa, MCF-7) .
  • Target validation : Surface plasmon resonance (SPR) quantifies binding affinity to enzymes like dihydrofolate reductase (DHFR) .

Table 2: Key Biological Assays

Assay TypeTarget/ApplicationReference
MTT viability assayAnticancer activity
SPR binding kineticsDHFR inhibition

Q. What advanced techniques enable scalable synthesis in academic labs?

  • Continuous flow reactors : Reduce reaction time and improve heat transfer for multi-step syntheses .
  • Microwave-assisted synthesis : Accelerates cyclization steps (e.g., from 12h to 2h) .
  • Automated purification systems : Flash chromatography with gradient elution ensures high-purity batches .

Q. How are computational methods applied to predict pharmacological properties?

  • Molecular docking : AutoDock Vina models interactions with DHFR (PDB: 1U72) .
  • ADMET prediction : SwissADME evaluates bioavailability, CYP450 interactions, and blood-brain barrier permeability .

Methodological Notes

  • Avoiding commercial sources : Focus on in-house synthesis using reagents from peer-reviewed protocols (e.g., POCl₃ chlorination in ).
  • Data validation : Cross-reference NMR shifts with simulated spectra (e.g., using ACD/Labs or ChemDraw) .

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